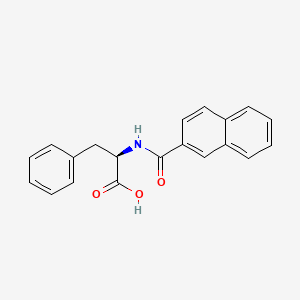

N-(Naphthalene-2-carbonyl)-D-phenylalanine

Description

Contextualization within N-Acylated Amino Acid Chemistry

N-acylated amino acids (NAAAs) are a diverse class of molecules where an acyl group is attached to the nitrogen atom of an amino acid. nih.gov This modification significantly alters the physicochemical properties of the parent amino acid, often increasing its lipophilicity and influencing its biological function. nih.gov NAAAs are recognized as important endogenous signaling molecules, with roles in various physiological processes. nih.gov The acylation of an amino acid can enhance its interaction with biological membranes and proteins, making NAAAs a subject of interest in drug discovery and development. acs.org

The synthesis of N-acylated amino acids can be achieved through several methods, including chemical and enzymatic routes. nih.gov Chemical synthesis often involves the reaction of an amino acid with an acyl chloride or anhydride. smolecule.com Enzymatic synthesis, on the other hand, offers a greener alternative with milder reaction conditions. nih.gov The specific properties and applications of an N-acylated amino acid are determined by the nature of both the acyl group and the amino acid.

Structural Significance of the Naphthalene (B1677914) and D-Phenylalanine Moieties

The structure of N-(Naphthalene-2-carbonyl)-D-phenylalanine incorporates two key components that dictate its chemical behavior and potential applications: the naphthalene ring and the D-phenylalanine residue.

The naphthalene moiety is a bicyclic aromatic hydrocarbon known for its ability to engage in π-π stacking interactions, which are crucial for binding to biological targets like proteins and DNA. nih.govnih.gov The inclusion of a naphthalene group can enhance the hydrophobicity of a molecule, potentially improving its membrane permeability and interaction with hydrophobic binding pockets in proteins. nih.gov Naphthalene derivatives have been explored for a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov The extended π-system of naphthalene also imparts distinct spectroscopic properties to the molecule. nih.gov

D-phenylalanine is the dextrorotatory enantiomer of the essential amino acid phenylalanine. wikipedia.org While L-amino acids are the building blocks of proteins in nature, the incorporation of D-amino acids into peptides and other molecules can confer resistance to enzymatic degradation by proteases. nih.gov This increased stability is a desirable attribute in the design of therapeutic agents. nih.gov The phenyl group of D-phenylalanine also contributes to the molecule's aromatic character and can participate in hydrophobic and stacking interactions. scispace.com

Overview of Current Academic Research Trajectories

Current research on this compound and related compounds is primarily focused on exploring its potential in medicinal chemistry and materials science. A significant area of investigation involves computational studies, such as molecular docking, to predict and analyze the binding of this compound to various biological targets. smolecule.com These studies aim to understand the structural basis of its potential biological activity and to guide the design of new derivatives with enhanced properties. smolecule.com

For instance, molecular docking studies have been employed to investigate the interaction of this compound with proteins, revealing that the naphthalene moiety can contribute to hydrophobic interactions within binding sites, while the phenylalanine residue can provide additional stabilization through aromatic stacking. smolecule.com The carbonyl group can also act as a hydrogen bond acceptor, further strengthening the binding affinity. smolecule.com

Another research direction is the synthesis of derivatives of this compound to establish structure-activity relationships. By modifying the naphthalene or phenylalanine moieties, researchers can probe the influence of different functional groups on the compound's biological and physicochemical properties.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H17NO3 | smolecule.com |

| Average Mass | 319.36 g/mol | smolecule.com |

| IUPAC Name | (2R)-2-(naphthalene-2-carbonylamino)-3-phenylpropanoic acid | smolecule.com |

| CAS Number | 86808-12-0 | smolecule.com |

Interactive Data Table: Overview of Synthesis Methods

| Synthesis Method | Description | Key Reagents |

| Direct Condensation | Involves the direct reaction of D-phenylalanine with naphthalene-2-carbonyl chloride. smolecule.com | D-phenylalanine, Naphthalene-2-carbonyl chloride, Base (e.g., triethylamine) smolecule.com |

| Protective Group Strategies | Utilizes protecting groups for functional groups to improve reaction yields and purity. smolecule.com | Protected D-phenylalanine, Naphthalene-2-carbonyl chloride |

| Amide Coupling | Involves the coupling of a carboxylic acid and an amine using a coupling reagent. researchgate.net | D-phenylalanine, 2-Naphthoic acid, Coupling agents (e.g., PyBOP®) researchgate.net |

Interactive Data Table: Selected Research Findings from Molecular Docking Studies

| Biological Target | Key Interactions Observed | Significance |

| Human Serum Albumin | The naphthalene moiety contributes to hydrophobic interactions, while the phenylalanine residue provides stabilization through aromatic stacking. smolecule.com | Understanding the binding of small molecules to transport proteins is crucial in pharmacology. smolecule.com |

| Proteins with Hydrophobic Binding Pockets | The aromatic system facilitates π-π stacking interactions with aromatic amino acid residues in the protein, and the carbonyl group acts as a hydrogen bond acceptor. smolecule.com | Suggests potential for this compound to act as an inhibitor for enzymes with such binding sites. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

86808-12-0 |

|---|---|

Molecular Formula |

C20H17NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2R)-2-(naphthalene-2-carbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H17NO3/c22-19(17-11-10-15-8-4-5-9-16(15)13-17)21-18(20(23)24)12-14-6-2-1-3-7-14/h1-11,13,18H,12H2,(H,21,22)(H,23,24)/t18-/m1/s1 |

InChI Key |

UMCDCAWZCLGRDK-GOSISDBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways for N Naphthalene 2 Carbonyl D Phenylalanine and Analogues

Classical Organic Synthesis Routes

Traditional organic synthesis provides direct and robust methods for the preparation of N-(Naphthalene-2-carbonyl)-D-phenylalanine. These routes primarily focus on the efficient formation of the amide linkage.

A prevalent strategy for forming the amide bond in this compound involves the use of coupling reagents. This method activates the carboxylic acid group of naphthalene-2-carboxylic acid, facilitating its reaction with the amino group of D-phenylalanine. A variety of modern coupling reagents are employed to ensure high yields and minimize side reactions, particularly racemization of the chiral center.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an effective coupling reagent for this transformation. Optimized conditions for similar peptidomimetic systems, which are applicable here, involve using HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). These conditions can achieve high yields while preserving the stereochemistry of the D-phenylalanine.

Other phosphonium- and uranium-based reagents are also commonly used in peptide synthesis and are applicable to the synthesis of the target molecule. Reagents like PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and T3P® (Propylphosphonic Anhydride) are known to facilitate amide bond formation under mild conditions, which is crucial for preventing the racemization of the α-carbon of the amino acid. The choice of solvent and base is critical; for instance, using a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures (e.g., 0 °C) with T3P® has been shown to reduce racemization.

Table 1: Common Coupling Reagents for Amide Bond Synthesis

| Coupling Reagent | Common Base | Typical Solvent(s) | Key Advantages |

| HATU | DIPEA | DMF | High efficiency, reduced epimerization. |

| PyBOP® | DIPEA | Dichloromethane (DCM) | Effective for sterically hindered couplings. |

| T3P® | Pyridine | Ethyl Acetate/Pyridine | Mild conditions, low racemization. |

| DEPBT | Triethylamine (B128534) | DMF | Good for sensitive substrates. |

A more direct approach is the N-acylation of D-phenylalanine or its ester derivatives with an activated form of naphthalene-2-carboxylic acid, typically naphthalene-2-carbonyl chloride. This reaction is a straightforward and common method for forming the desired amide bond.

The process generally involves reacting D-phenylalanine with naphthalene-2-carbonyl chloride in the presence of a base. The base, such as triethylamine or an aqueous solution of sodium hydroxide (B78521) (in a Schotten-Baumann reaction), serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group of D-phenylalanine, enhancing its nucleophilicity. To prevent unwanted side reactions with the carboxylic acid moiety of D-phenylalanine, it is often protected as an ester (e.g., methyl or ethyl ester) prior to acylation. The protecting group can then be removed by hydrolysis under basic or acidic conditions to yield the final product.

The use of protective group strategies can significantly improve the yield and purity of this compound. For instance, protecting the amino group of D-phenylalanine with a Boc (tert-butyloxycarbonyl) group allows for the activation of the carboxyl group for other reactions, followed by deprotection and subsequent N-acylation.

Stereoselective Synthesis of D-Phenylalanine Derivatives

The biological and chemical properties of this compound are intrinsically linked to the D-configuration of its phenylalanine component. Therefore, methods that allow for the stereoselective synthesis of D-phenylalanine and its derivatives are of paramount importance. These include both biocatalytic methods that leverage the inherent stereoselectivity of enzymes and asymmetric chemical strategies. researchgate.net

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiomerically pure D-amino acids. nih.gov Enzymes operate under mild conditions and exhibit remarkable stereospecificity, making them ideal for chiral syntheses. researchgate.net

One established biocatalytic method is the kinetic resolution of racemic mixtures of N-acyl-DL-phenylalanine using acylases. In this process, an enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the desired N-acyl-D-phenylalanine untouched. The resulting free L-phenylalanine and the unreacted N-acyl-D-phenylalanine can then be separated.

Hydantoinases, along with carbamoylases, are used in the "hydantoinase process," a highly efficient method for producing enantiomerically pure amino acids. This process starts with a racemic 5-monosubstituted hydantoin (B18101) (e.g., 5-benzylhydantoin (B43465) for phenylalanine synthesis). A D-hydantoinase selectively hydrolyzes the D-enantiomer of the hydantoin to the corresponding N-carbamoyl-D-amino acid. Subsequently, a D-carbamoylase hydrolyzes the N-carbamoyl group to afford D-phenylalanine with high optical purity. The remaining L-hydantoin can be racemized in situ, allowing for a theoretical yield of 100%.

More recently, protein engineering efforts have focused on developing and improving enzymes like D-amino acid dehydrogenases and D-amino acid transaminases for the asymmetric synthesis of D-phenylalanines from prochiral precursors like phenylpyruvic acid. researchgate.net Phenylalanine ammonia (B1221849) lyases (PALs) have also been engineered and used in chemo-enzymatic cascade processes to produce substituted D-phenylalanines from inexpensive cinnamic acids in high yield and excellent optical purity. semanticscholar.orgnih.gov

Asymmetric synthesis provides a powerful set of tools for the enantioselective preparation of D-phenylalanine derivatives. One such method is asymmetric transformation, which allows for the conversion of a racemic mixture into a single enantiomer. For example, DL-phenylalanine can be converted to D-phenylalanine with high optical purity (98%) and in good yield (69%) through a two-step process. This involves the formation of a diastereomeric salt, D-phenylalanine (2S, 3S)-tartrate, by heating DL-phenylalanine with salicylaldehyde (B1680747) and (2S, 3S)-tartaric acid, followed by treatment with a base to release the free D-phenylalanine. anr.fr

Another powerful technique is asymmetric hydrogenation. Rhodium-catalyzed asymmetric hydrogenation of α-enamido acid precursors using chiral phosphine (B1218219) ligands, such as DuPhos, can produce D-phenylalanine derivatives with very high enantiomeric excess (>98% ee). This method is scalable and offers precise control over the stereochemistry.

Diversification of the Naphthalene (B1677914) Core and Amino Acid Side Chain

To explore structure-activity relationships and develop analogues with potentially enhanced properties, diversification of both the naphthalene core and the amino acid side chain of this compound is essential.

Diversification of the Naphthalene Core:

The naphthalene ring system can be modified through various aromatic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can introduce a range of functional groups onto the naphthalene core, although controlling the regioselectivity can be challenging.

More modern and selective methods, such as transition metal-catalyzed C-H functionalization, offer a powerful strategy for the late-stage modification of the naphthalene scaffold. researchgate.net By using the existing amide group as a directing group, it is possible to selectively introduce substituents at specific positions on the naphthalene ring. For example, palladium- or rhodium-catalyzed reactions can be used to arylate, alkylate, or halogenate the naphthalene core at positions ortho or peri to the carbonyl group, depending on the specific directing group and reaction conditions.

Diversification of the Amino Acid Side Chain:

The phenylalanine side chain can also be modified to create a diverse library of analogues. This can be achieved either by starting with a pre-functionalized D-phenylalanine derivative or by post-synthetic modification of the this compound molecule.

Starting from substituted cinnamic acids, biocatalytic methods using enzymes like PALs can generate a variety of D-phenylalanine derivatives with different substituents on the phenyl ring. semanticscholar.org Alternatively, late-stage functionalization techniques, such as palladium-catalyzed C-H activation, can be used to directly modify the phenyl ring of the phenylalanine residue within the final molecule. This allows for the introduction of various groups, including aryl, alkyl, and halogen moieties, providing a powerful tool for creating structural diversity.

Introduction of Functional Groups on Naphthalene

The naphthalene ring is a versatile scaffold in medicinal chemistry, and its functionalization is key to developing analogues of this compound. A variety of synthetic methods are employed to introduce substituents at specific positions on the naphthalene nucleus, thereby modulating the electronic and steric properties of the molecule.

The regioselectivity of naphthalene functionalization is a critical aspect of synthesizing specific analogues. While electrophilic aromatic substitution is a traditional method, modern techniques offer greater control over the position of substitution. researchgate.netnih.gov

Directing Group-Assisted C-H Functionalization: This strategy has emerged as a powerful tool for the site-selective modification of the naphthalene ring. researchgate.netthieme-connect.com A directing group, often temporarily installed, guides the reaction to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access. For instance, a picolinamide (B142947) directing group can facilitate C-8 cyanation of naphthalene derivatives. researchgate.net The choice of the directing group and the catalytic system (often involving transition metals like palladium, rhodium, or copper) determines the position of functionalization. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are widely used to introduce carbon-carbon bonds, allowing for the attachment of various alkyl or aryl groups to the naphthalene core. drughunter.com

Electrophilic Aromatic Substitution: Traditional methods like nitration, halogenation, and Friedel-Crafts acylation can introduce a range of functional groups. The regioselectivity is governed by the inherent reactivity of the α and β positions of the naphthalene ring and the nature of any existing substituents.

The table below summarizes various functionalization reactions on the naphthalene ring, highlighting the reagents and typical positions of substitution.

| Reaction Type | Reagent/Catalyst | Typical Position of Functionalization | Introduced Functional Group |

| Nitration | HNO₃/H₂SO₄ | α-position | -NO₂ |

| Halogenation | Br₂/FeBr₃ | α-position | -Br |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Primarily β-position | -COR |

| C-H Arylation | Aryl halide, Pd catalyst, Directing Group | Varies with directing group (e.g., C4, C8) | -Aryl |

| C-H Cyanation | Benzoyl cyanide, Cu catalyst, Picolinamide DG | C8-position | -CN |

These methodologies enable the synthesis of a diverse library of naphthalene-2-carboxylic acid precursors, which can then be coupled with D-phenylalanine or its analogues to generate the desired N-acylated compounds. researchgate.netgoogle.com

Phenylalanine Analogues and Isosteres

Modification of the D-phenylalanine portion of this compound offers another avenue for creating analogues with altered properties. This can be achieved by incorporating non-natural amino acids, constrained analogues, or bioisosteres.

The synthesis of non-natural phenylalanine analogues allows for the introduction of various substituents on the phenyl ring or the amino acid backbone. nih.govthieme-connect.com

Substituted Phenylalanines: Analogues with substituents on the phenyl ring, such as fluoro, methoxy, or trifluoromethyl groups, can be synthesized. Phenylalanine dehydrogenase mutants have been shown to be effective biocatalysts for the synthesis of L-p-F-phenylalanine, L-p-MeO-phenylalanine, and L-p-CF₃-phenylalanine. nih.gov Similar enzymatic approaches can be envisioned for the D-enantiomers.

Backbone Modifications: Modifications to the amino acid backbone, such as α-methylation or the introduction of other alkyl groups, can influence the conformational flexibility of the resulting molecule.

To reduce conformational flexibility and potentially enhance binding affinity to biological targets, constrained analogues of phenylalanine are often employed. nih.govnih.gov A notable example is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which can be incorporated into peptides to induce specific secondary structures like β-bends or helical folds. nih.govazregents.edu The synthesis of Tic-containing peptides has been well-established and can be adapted for the preparation of N-(naphthalene-2-carbonyl)-D-Tic analogues. nih.gov

Bioisosteric replacement of the phenyl ring of phenylalanine is a common strategy in drug design to improve physicochemical and pharmacokinetic properties. drughunter.comnih.govprismbiolab.comhyphadiscovery.comsemanticscholar.org

Heterocyclic Rings: Replacing the phenyl ring with five- or six-membered heterocyclic rings can alter properties such as polarity and hydrogen bonding capacity.

Non-Classical Isosteres: Saturated, three-dimensional structures are increasingly being used as phenyl ring mimics to improve properties like solubility and metabolic stability. Examples include bicyclo[1.1.1]pentane (BCP) and cubane.

The following table presents some examples of phenylalanine analogues and isosteres that can be incorporated into the target compound.

| Analogue/Isostere | Structure | Rationale for Use |

| p-Fluoro-D-phenylalanine | Modulate electronic properties, improve metabolic stability | |

| D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (D-Tic) | Induce conformational constraint | |

| Bicyclo[1.1.1]pentyl-D-alanine | Non-classical isostere to improve physicochemical properties |

Chemo-Enzymatic Pathways

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govorgsyn.org This approach is particularly valuable for the stereoselective synthesis of chiral molecules like this compound and its derivatives.

Lipases are versatile enzymes that can catalyze the N-acylation of amino acids in non-aqueous media. nih.govrsc.orgresearchgate.netnih.gov The use of a lipase (B570770), such as Candida antarctica lipase B (CALB), can facilitate the selective acylation of the amino group of D-phenylalanine or its analogues with a naphthalene-2-carboxylic acid derivative. This enzymatic step offers mild reaction conditions and high stereoselectivity, avoiding the racemization often observed in chemical acylation methods. mdpi.com

A potential chemo-enzymatic route could involve the chemical synthesis of a substituted naphthalene-2-carboxylic acid, followed by a lipase-catalyzed acylation of a D-phenylalanine analogue.

Enzymes can also be employed for the resolution of racemic mixtures of amino acids or their derivatives. For instance, phenylalanine ammonia lyases (PALs) can be used in a cascade process to synthesize substituted D-phenylalanines from cinnamic acids with high optical purity. nih.govmdpi.com N-acyl-D-amino acid deacylases are another class of enzymes that can selectively hydrolyze the N-acyl group from a D-amino acid, allowing for the separation of D- and L-enantiomers. wikipedia.org These enzymatic methods can provide access to enantiomerically pure D-phenylalanine analogues for subsequent chemical coupling with the naphthalene moiety. nih.gov

The table below outlines some enzymes and their potential applications in the synthesis of this compound and its analogues.

| Enzyme | Reaction Type | Application |

| Lipase (e.g., CALB) | N-acylation | Stereoselective coupling of naphthalene-2-carboxylic acid and D-phenylalanine analogue |

| Phenylalanine Dehydrogenase (mutants) | Reductive amination | Synthesis of non-natural D-phenylalanine analogues |

| Phenylalanine Ammonia Lyase (PAL) | Deracemization | Production of optically pure substituted D-phenylalanines |

| N-acyl-D-amino acid deacylase | Hydrolysis | Resolution of racemic N-acyl-phenylalanine derivatives |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are instrumental in defining the molecular structure of N-(Naphthalene-2-carbonyl)-D-phenylalanine in both solution and solid states.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) and phenylalanine rings, the α-proton of the phenylalanine moiety, the β-protons, and the amide proton. The chemical shifts would be influenced by the electronic effects of the carbonyl group and the aromatic rings.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift. The aromatic carbons of the naphthalene and phenylalanine moieties would resonate in the typical aromatic region, with variations in their chemical shifts reflecting their positions relative to the substituents.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) |

| D-Phenylalanine | ¹H | α-H | ~3.9 |

| β-H | ~3.0, ~3.2 | ||

| Aromatic-H | ~7.3 | ||

| N-Acetyl-L-phenylalanine | ¹H | α-H | ~4.7 |

| β-H | ~3.1, ~3.3 | ||

| Aromatic-H | ~7.2-7.4 | ||

| N-H | ~8.2 | ||

| Acetyl-CH₃ | ~1.9 | ||

| D-Phenylalanine | ¹³C | C=O | ~175 |

| Cα | ~56 | ||

| Cβ | ~38 | ||

| Aromatic-C | ~127-137 | ||

| N-Acetyl-L-phenylalanine | ¹³C | C=O (amide) | ~171 |

| C=O (acid) | ~174 | ||

| Cα | ~54 | ||

| Cβ | ~38 | ||

| Aromatic-C | ~127-137 | ||

| Acetyl-CH₃ | ~23 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Solid-state NMR studies, in conjunction with crystallographic data, can provide further insights into the molecular conformation and packing in the solid state.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide and carboxylic acid groups (in the range of 1600-1750 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

Interactive Data Table: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3300 |

| Carboxylic Acid (O-H) | Stretching | ~2500-3300 (broad) |

| Aromatic (C-H) | Stretching | ~3000-3100 |

| Amide (C=O) | Stretching (Amide I) | ~1650 |

| Carboxylic Acid (C=O) | Stretching | ~1700-1725 |

| Amide (N-H) | Bending (Amide II) | ~1550 |

| Aromatic (C=C) | Ring Stretching | ~1400-1600 |

Crystallographic Insights into Supramolecular Assembly

While a specific crystal structure for this compound is not publicly documented, the principles of its supramolecular assembly can be understood by examining the crystal structures of related N-acylated phenylalanine derivatives.

The packing of N-acylated phenylalanine derivatives in the solid state is governed by principles of crystal engineering, where non-covalent interactions are utilized to direct the formation of specific supramolecular architectures. Hydrogen bonding between the amide and carboxylic acid groups is a dominant feature, leading to the formation of chains, sheets, or more complex three-dimensional networks. The aromatic rings also play a crucial role in the molecular packing through π-π stacking and C-H⋯π interactions.

Intra- and Intermolecular Interactions

The conformation and assembly of this compound are directed by a balance of intra- and intermolecular interactions.

Intramolecular Interactions: The conformation of the molecule is influenced by steric hindrance and potential intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the carboxylic acid. Molecular dynamics simulations of this compound suggest that its conformational flexibility is primarily governed by rotation around the carbonyl-phenylalanine bond and that it exhibits preferential conformations that maximize intramolecular π-π stacking interactions between the naphthalene and phenylalanine aromatic systems.

Intermolecular Interactions: In the solid state and in solution, this compound molecules are expected to interact through a variety of non-covalent forces:

Hydrogen Bonding: The amide and carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to strong intermolecular hydrogen bonds that are key to the formation of stable supramolecular structures.

π-π Stacking: The presence of two aromatic systems, the naphthalene and the phenyl rings, allows for significant π-π stacking interactions, which contribute to the stability of the aggregated state.

Hydrogen Bonding Networks in this compound Systems

Hydrogen bonds are critical in establishing the structure of this compound. The molecule contains several functional groups capable of acting as hydrogen bond donors and acceptors, leading to the formation of stable intra- and intermolecular networks. The primary sites for hydrogen bonding are the carboxylic acid group and the amide linkage that connects the naphthalene and phenylalanine moieties.

The carbonyl group of the amide linker notably serves as a hydrogen bond acceptor smolecule.com. Similarly, the carboxyl group of the D-phenylalanine residue possesses both a carbonyl oxygen (acceptor) and a hydroxyl hydrogen (donor), allowing it to engage in robust hydrogen bonding. In related systems like phenylalanine, molecules are held together by hydrogen bonds forming between the carboxylate and amine groups researchgate.net. Studies on the hydration of phenylalanine have shown that water molecules preferentially bind to both the carbonyl oxygen and the carboxyl hydrogen, forming cyclic or bridged hydrogen-bonded conformations nih.gov. This indicates a strong potential for this compound to form similar networks with solvent molecules or biological receptors. The interplay between these hydrogen bonds and other forces, such as n→π* interactions, can further stabilize local conformations raineslab.com.

| Functional Group | Hydrogen Bond Capability | Potential Interaction Partner |

| Amide Carbonyl (C=O) | Acceptor | Water, Amino acid residues (e.g., Ser, Tyr) smolecule.com |

| Carboxyl Carbonyl (C=O) | Acceptor | Water, Amine groups nih.gov |

| Carboxyl Hydroxyl (O-H) | Donor | Water, Carbonyl groups nih.gov |

| Amide N-H | Donor | Carbonyl groups |

Aromatic π-π Stacking Interactions

The presence of two aromatic systems—the bulky naphthalene ring and the phenyl ring of the D-phenylalanine residue—facilitates significant aromatic π-π stacking interactions. These interactions are a major driving force in the conformational arrangement of the molecule, often leading to a folded or compact structure that maximizes the favorable overlap between the electron-rich π-systems smolecule.com.

| Interaction Type | Involved Moieties | Preferred Geometry | Primary Stabilizing Force |

| Intramolecular π-π Stacking | Naphthalene Ring & Phenyl Ring | Parallel-Displaced smolecule.combohrium.com | Dispersion Forces nih.gov |

| Intermolecular π-π Stacking | Naphthalene-Naphthalene, Phenyl-Phenyl, Naphthalene-Phenyl | Parallel-Displaced / T-shaped | Dispersion Forces |

Non-Covalent Interactions Governing Molecular Conformation

The final molecular conformation of this compound is not determined by a single force but by the synergistic effect of multiple non-covalent interactions nih.gov. The molecule's structure is a fine balance between the directional hydrogen bonds, the broader π-π stacking interactions, and other influential forces such as van der Waals interactions and hydrophobic effects smolecule.comraineslab.com.

The naphthalene moiety, being a large, nonpolar aromatic system, contributes significantly to hydrophobic interactions, favoring sequestration away from aqueous environments and into hydrophobic pockets of proteins smolecule.com. Furthermore, non-covalent attractive interactions between the dipoles of nearby carbonyl groups can offer additional energetic stabilization, potentially influencing the backbone conformation nih.gov. The rotational freedom around the various single bonds in the molecule is constrained by these competing interactions, leading to a landscape of energetically favorable conformations. Molecular dynamics simulations suggest that the conformational flexibility is primarily governed by rotation around the carbonyl-phenylalanine bond, with preferential conformations arising that maximize the stabilizing intramolecular π-π stacking smolecule.com. The combination of hydrogen bonding, π-stacking, and hydrophobic effects ultimately governs the molecule's recognition and binding to biological targets smolecule.comnih.gov.

Computational and Theoretical Chemistry of N Naphthalene 2 Carbonyl D Phenylalanine

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic level. These studies for N-(Naphthalene-2-carbonyl)-D-phenylalanine would typically involve methods like Density Functional Theory (DFT) and Ab Initio calculations to model its properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it ideal for optimizing the geometry of molecules as large as this compound.

The primary step in a DFT study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For similar aromatic molecules, the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) has been successfully used to obtain reliable optimized geometries, including bond lengths and angles. researchgate.netnih.govnih.gov The carbonyl group in this compound acts as an electron-withdrawing group, which influences the electron density distribution across the molecule. smolecule.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Naphthalene (B1677914) Derivative Calculated via DFT/B3LYP Method

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.37 - 1.42 Å |

| C-N | ~1.36 Å | |

| C=O | ~1.23 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 121° |

| C-N-C | ~123° | |

| N-C=O | ~122° |

Note: Data is illustrative and based on calculations for similar molecular structures. Actual values for this compound would require specific computation.

Ab Initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they can provide very accurate results for electronic properties. nih.gov For molecules related to the phenylalanine portion, such as N-acetyl-phenylalaninyl-amide, MP2 methods have been used for high-level energy calculations. nih.gov Complete active space self-consistent field calculations have also offered deep insights into the excited-state aromaticity of naphthalene systems. smolecule.com These higher-level calculations are crucial for benchmarking DFT results and for studying phenomena where electron correlation is particularly important.

Analysis of Electronic Properties

Understanding the electronic properties of this compound is key to predicting its chemical reactivity, stability, and potential applications, for instance, in nonlinear optics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A small energy gap indicates that a molecule is more polarizable and requires less energy to be excited, suggesting higher chemical reactivity. arxiv.org For naphthalene derivatives, DFT calculations have shown HOMO-LUMO energy gaps typically in the range of 3.7 to 4.8 eV. ssrn.comnih.govsamipubco.com The presence of substituents on the naphthalene ring can significantly alter this gap. researchgate.net For this compound, the delocalized π-systems of the naphthalene and phenylalanine rings are expected to be the primary contributors to the frontier orbitals.

Table 2: Calculated Frontier Orbital Energies and Gaps for Naphthalene and Related Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Naphthalene | B3LYP/6-31G(d) | -6.15 | -1.30 | 4.85 |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| Naphthalene-1,5-diamine | DFT/B3LYP | -5.78 | -2.00 | 3.78 |

Data compiled from various computational studies. nih.govsamipubco.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species, identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and carboxyl groups due to the lone pairs of electrons. researchgate.net Conversely, the hydrogen atom of the amide group (N-H) would exhibit a region of high positive potential, making it a potential hydrogen bond donor. The π-electron clouds of the naphthalene and phenylalanine aromatic rings would show intermediate potential. researchgate.net

Polarizability (α) and hyperpolarizability (β) are measures of how the electron cloud of a molecule is distorted by an external electric field. These properties are fundamental to understanding a molecule's response to light and are particularly important for the development of nonlinear optical (NLO) materials. uou.ac.in Molecules with large hyperpolarizability values can exhibit significant NLO effects.

Computational methods, particularly DFT, are used to calculate these properties. nih.gov Aromatic amino acids like phenylalanine are known to contribute significantly to the nonlinear optical response of proteins. acs.org The extended π-conjugated system of the naphthalene moiety in this compound, combined with the potential for intramolecular charge transfer between the naphthalene ring and the phenylalanine moiety, suggests that this molecule could possess interesting NLO properties. nih.gov Calculations on similar aromatic systems provide an indication of the expected values. nih.gov

Table 3: Calculated Dipole Moment, Polarizability, and First Hyperpolarizability for a Substituted Naphthalene (1-(chloromethyl)-2-methylnaphthalene)

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 2.135 | Debye |

| Mean Polarizability (α) | 19.86 x 10-24 | esu |

| First Hyperpolarizability (β) | 2.05 x 10-30 | esu |

Data from a DFT study on a related naphthalene derivative, illustrative of the types of values calculated. nih.gov

Reaction Mechanism Modeling of this compound

The elucidation of reaction mechanisms through computational modeling provides profound insights into the chemical reactivity and transformation pathways of molecules. For this compound, such studies are pivotal in understanding its synthesis, stability, and potential metabolic fate. Theoretical chemistry offers a powerful lens to examine the intricate details of bond-forming and bond-breaking processes at a molecular level.

Transition State Characterization and Reaction Coordinate Calculations

The synthesis of this compound typically involves the formation of an amide bond between naphthalene-2-carboxylic acid (or its activated derivative) and the amino group of D-phenylalanine. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in characterizing the transition states and mapping the reaction coordinates for such acylation reactions.

While specific DFT studies on the reaction mechanism of this compound are not extensively available in the public domain, the principles can be inferred from computational analyses of similar amide bond formations. The reaction coordinate would typically be defined as the distance between the carbonyl carbon of the naphthalene moiety and the nitrogen atom of the D-phenylalanine. As the reaction progresses along this coordinate, a tetrahedral intermediate is formed, which then collapses to the final amide product with the elimination of a leaving group (e.g., a water molecule or a halide ion).

Transition state calculations would focus on identifying the geometry of the highest energy point along this reaction pathway. Key parameters of the transition state structure, such as bond lengths and angles, are determined. For instance, the forming C-N bond and the breaking C-O bond (of the carboxylic acid) would be partially formed and broken, respectively. The vibrational frequency analysis of the transition state geometry would yield a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.

The activation energy, a critical kinetic parameter, is determined by the energy difference between the reactants and the transition state. This value provides a quantitative measure of the reaction's feasibility under different conditions. Intrinsic Reaction Coordinate (IRC) calculations can further be employed to confirm that the identified transition state correctly connects the reactant and product states on the potential energy surface.

A hypothetical reaction energy profile for the formation of this compound, based on general amide bond formation mechanisms, is presented below.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | Naphthalene-2-carboxylic acid + D-phenylalanine | 0 |

| Transition State 1 | Formation of the tetrahedral intermediate | +20 to +30 |

| Tetrahedral Intermediate | C-N bond formed, C-O bond elongated | +5 to +10 |

| Transition State 2 | Collapse of the intermediate and leaving group departure | +15 to +25 |

| Products | This compound + H₂O | -5 to -15 |

Note: The energy values in this table are hypothetical and serve to illustrate the expected energy profile for an amide bond formation reaction. Actual values would require specific quantum mechanical calculations.

Simulation of Chemical Transformations

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound in various environments, which is crucial for understanding its chemical transformations. smolecule.com These simulations can provide insights into the molecule's flexibility, solvent interactions, and the accessibility of reactive sites.

MD simulations have revealed that the conformational flexibility of this compound is largely dictated by the rotation around the amide bond and the single bonds connecting the phenylalanine moiety to the carbonyl group. smolecule.com The root mean square deviation (RMSD) of the atomic positions over time can be monitored to assess the stability of different conformations. Studies on similar aromatic amino acid derivatives suggest that fluctuations typically remain below 2.5 Angstroms during extended simulation periods, indicating conformational stability. smolecule.com

These simulations can also elucidate the role of the solvent in mediating chemical transformations. For instance, in an aqueous environment, water molecules can form hydrogen bonds with the amide and carboxyl groups of this compound, influencing its reactivity. The radial distribution function can be calculated from MD trajectories to understand the structuring of solvent molecules around specific functional groups.

Furthermore, MD simulations can be used to model chemical reactions by employing reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods. These advanced techniques allow for the simulation of bond-breaking and bond-forming events within a dynamic framework, providing a more realistic picture of chemical transformations than static quantum chemical calculations alone.

The following table summarizes key conformational parameters that can be obtained from molecular dynamics simulations of this compound.

| Parameter | Description | Typical Values/Observations |

| Dihedral Angles (φ, ψ) | Define the backbone conformation of the D-phenylalanine residue. | Analysis reveals preferred regions of conformational space (e.g., Ramachandran plot). |

| Amide Bond Dihedral (ω) | Describes the planarity of the amide bond. | Typically close to 180° (trans) or 0° (cis), with the trans conformation being more stable. |

| RMSD | Root Mean Square Deviation, measures the average distance between the atoms of superimposed structures. | Low RMSD values indicate a stable conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insights into the exposure of different functional groups to the solvent. |

Supramolecular Chemistry and Self Assembly Phenomena

Principles of Self-Assembly in Naphthalene-Containing Peptide Systems

The self-assembly of N-(Naphthalene-2-carbonyl)-D-phenylalanine is a spontaneous process guided by the chemical information encoded within its molecular structure. This process leads to the formation of ordered, hierarchical structures from the bottom up. The primary drivers for this assembly are a combination of non-covalent interactions, which are collectively strong enough to direct the formation of stable, larger-scale structures. The specific design of this molecule, featuring a large aromatic capping group and a chiral amino acid, dictates the pathways of assembly and the morphology of the resulting supramolecular constructs.

Role of Naphthalene (B1677914) as an Aromatic Capping Group

The naphthalene moiety in this compound serves as a crucial aromatic capping group that significantly influences its self-assembly behavior. Aromatic capping groups are known to enhance the propensity of peptides and amino acids to form ordered aggregates through several mechanisms. researchgate.net

Primarily, the large, planar surface of the naphthalene ring promotes strong π-π stacking interactions between molecules. nih.gov These interactions are a major driving force for the initial association of the molecules in solution, leading to the formation of the primary building blocks of the larger assemblies. mdpi.com Molecular dynamics simulations on similar naphthalene-capped dipeptides have shown that the naphthalene group facilitates a higher order of aromatic π-π stacking, which is a key factor in the stability of the resulting nanostructures. nih.gov The intrinsic fluorescence of the naphthalene group can also be utilized to monitor the molecular self-assembly process, as changes in the fluorescence spectrum can indicate the transition from monomeric to aggregated states. mdpi.com

Contribution of D-Phenylalanine Moiety to Chirality-Induced Assembly

The use of a D-enantiomer of phenylalanine introduces chirality into the system, which has a profound impact on the resulting supramolecular structures. Chirality at the molecular level can be translated and amplified into macroscopic helical or twisted structures. The specific stereochemistry of the D-phenylalanine moiety dictates the packing arrangement of the molecules, leading to the formation of chiral assemblies.

Studies on similar dipeptides have shown that the chirality of the amino acid residues directly influences the handedness of the resulting self-assembled nanofibers. For instance, it has been observed that D-peptides can afford left-handed helical nanofibers, while their L-peptide counterparts form right-handed ones. researchgate.net This chirality-induced assembly is a consequence of the specific steric constraints and directional non-covalent interactions imposed by the chiral center of the D-phenylalanine. The replacement of an L-amino acid with a D-amino acid can have a major impact on the self-assembly propensities, often leading to a more restricted and defined structural outcome. researchgate.net

Fabrication of Self-Assembled Architectures

The principles of self-assembly discussed above give rise to a variety of well-defined nanostructures when this compound molecules aggregate under appropriate conditions. These architectures are the result of a hierarchical process where individual molecules first form primary aggregates, which then grow and entangle to form larger structures.

Formation of Nanostructures (e.g., Nanosheets, Fibrils)

Naphthalene-capped amino acids and dipeptides are well-documented to form one-dimensional nanostructures such as fibrils and nanotubes. researchgate.net These fibrillar structures are characterized by their high aspect ratio and are formed through the directional stacking of the molecules. The formation of these fibrils is often initiated by the π-π stacking of the naphthalene groups and stabilized by a network of hydrogen bonds. While the direct observation of nanosheet formation by this compound is not extensively reported, the principles of its self-assembly are conducive to the formation of two-dimensional structures under specific conditions. Naphthalene diimide derivatives, for example, have been shown to self-assemble into nanosheets.

The morphology of the resulting nanostructures is highly dependent on environmental factors such as solvent composition, pH, and temperature. For instance, in many peptide-based systems, fibrillar networks are the basis for the formation of hydrogels.

Supramolecular Hydrogelation Mechanisms

Supramolecular hydrogels are three-dimensional networks of self-assembled molecules that can entrap large amounts of water. This compound and similar molecules are known to be effective low-molecular-weight gelators. The mechanism of hydrogelation involves the self-assembly of the gelator molecules into a fibrous network. nih.gov

The process typically begins with the dissolution of the compound in water, often with a change in pH or temperature to achieve a solution of the monomeric species. A subsequent stimulus, such as a return to physiological pH or cooling, triggers the self-assembly process. The molecules aggregate to form nanofibers, which then become physically entangled, creating a three-dimensional network that immobilizes the surrounding water molecules, leading to the formation of a hydrogel. nih.govmdpi.com The strength and stability of these hydrogels are directly related to the density and connectivity of the nanofibrillar network.

Intermolecular Forces Driving Assembly

The self-assembly of this compound is orchestrated by a delicate balance of several non-covalent intermolecular forces. The synergy between these forces is responsible for the formation and stability of the resulting supramolecular architectures.

| Intermolecular Force | Description | Role in Assembly of this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amide and carboxylic acid groups of the phenylalanine moiety provide sites for intermolecular hydrogen bonding, which contributes to the directional and stable packing of the molecules within the self-assembled structures. |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | The naphthalene and the phenyl rings of the D-phenylalanine are the primary sites for π-π stacking, which is a major driving force for the initial aggregation and stabilization of the assembled structures. nih.govmdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the packed molecules within the nanostructures, acting over the entire molecular surface. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The hydrophobic naphthalene and phenyl groups drive the aggregation of the molecules in water to minimize their contact with the aqueous environment, playing a crucial role in the initiation of self-assembly. |

Cooperative Hydrogen Bonding

Hydrogen bonding is a primary driving force in the self-assembly of peptide-based molecules, including this compound. researchgate.netnih.gov The molecule possesses two key motifs for hydrogen bonding: the amide linkage (-CONH-) and the terminal carboxylic acid group (-COOH). These groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extensive intermolecular networks.

This cooperative hydrogen bonding often leads to the formation of ordered secondary structures analogous to those found in proteins, such as β-sheets. nih.govwarwick.ac.uk In these arrangements, molecules align in a way that maximizes the hydrogen bonds between the amide backbones of adjacent molecules. The carboxylic acid groups can also form strong hydrogen-bonded dimers or extended chains, further stabilizing the resulting supramolecular structure. The directionality and specificity of these hydrogen bonds are crucial for the formation of well-ordered, discrete nanostructures rather than amorphous aggregates. researchgate.net

Aromatic π-π Stacking and Anion-π Interactions

The presence of two aromatic systems—the bulky naphthalene ring and the phenyl ring of the phenylalanine residue—introduces significant aromatic interactions that are critical for the stabilization of self-assembled structures. smolecule.comnih.gov

π-π Stacking: These interactions occur between the electron-rich π-orbitals of adjacent aromatic rings. In the self-assembly of this compound, both naphthalene-naphthalene and phenylalanine-phenylalanine stacking can occur, contributing significantly to the stability of the final architecture. nih.govsmolecule.com The synergistic effect of hydrogen bonding and π-π stacking is often responsible for the formation of highly ordered and stable assemblies like nanofibers and hydrogels. nih.govwarwick.ac.uk

Anion-π Interactions: Anion-π interactions are non-covalent forces between an anion and the surface of an electron-rich π-system. Under conditions where the carboxylic acid group is deprotonated (at neutral or high pH), the resulting carboxylate anion can interact favorably with the electron-rich face of a nearby naphthalene or phenyl ring. These interactions can influence the packing and morphology of the assembled structures, adding another layer of complexity to the supramolecular landscape. The stability of such interactions can be influenced by the electronic nature of the aromatic ring. rsc.org

Influence of Solvent Environment and Concentration on Assembly Morphology

The morphology of the structures formed by this compound is highly sensitive to the surrounding environment, particularly the choice of solvent and the concentration of the molecule. researchgate.netupc.edu Solvents mediate the intermolecular forces responsible for assembly; polar solvents can compete for hydrogen bonds, while nonpolar solvents can enhance hydrophobic and aromatic interactions. nih.gov

The process often involves dissolving the compound in a polar organic solvent, such as hexafluoro-2-propanol (HFIP), and then introducing a co-solvent to trigger assembly. upc.edunih.gov The properties of this co-solvent, such as its polarity and volatility, play a determinative role in the final structure. For instance, studies on similarly structured aromatic dipeptides have shown that a wide array of morphologies can be achieved simply by altering the solvent system or concentration. upc.edu

Table 1: Influence of Solvent and Concentration on the Morphology of Aromatic Dipeptide Assemblies Data based on analogous Fmoc-dipeptide systems. upc.edu

| Peptide Concentration | Solvent System (HFIP:Co-solvent) | Resulting Morphology |

| ≤ 2 mg/mL | HFIP:Methanol (MeOH) | Ultrathin nanofibers aligned into micrometric fibers. |

| 0.5 - 2 mg/mL | HFIP:Water | Stacked, braid-like assemblies. |

| > 2 mg/mL | HFIP:Water | Doughnut-like microstructures (~4-10 µm diameter). |

| 5 mg/mL | HFIP (pure) | Spherulitic-like structures. |

Dynamic and Responsive Supramolecular Systems

The non-covalent nature of the interactions governing the self-assembly of this compound allows for the creation of dynamic systems that can respond to external stimuli. This responsiveness makes them attractive for various applications in materials science and biotechnology.

pH-Dependent Aggregation and Disaggregation

The terminal carboxylic acid group of this compound serves as a built-in pH trigger. The ionization state of this group is directly dependent on the pH of the solution, which in turn controls the self-assembly process. warwick.ac.uk

At High pH (pH > pKa): The carboxylic acid is deprotonated, forming a negatively charged carboxylate anion (-COO⁻). The electrostatic repulsion between these negative charges on adjacent molecules dominates, preventing close association and inhibiting self-assembly. The molecules remain dissolved as monomers.

At Low pH (pH < pKa): The carboxylate is protonated, neutralizing the charge to form a neutral carboxylic acid group (-COOH). With the electrostatic repulsion removed, weaker non-covalent forces like hydrogen bonding and π-π stacking take over, driving the molecules to self-assemble into ordered structures. warwick.ac.uk

This pH-dependent transition is reversible. By cycling the pH of the solution, the supramolecular structures can be assembled and disassembled on demand. This behavior has been demonstrated in similar naphthalene-peptide conjugates, where a controlled, slow decrease in pH was used to trigger hydrogelation. warwick.ac.uk

Enzyme-Triggered Self-Assembly and Disassembly

Enzymatic reactions can be harnessed to provide a highly specific and biocompatible trigger for controlling supramolecular processes. nih.gov The strategy involves using a modified, non-assembling precursor of this compound. This precursor is designed to be converted into the active, self-assembling molecule only in the presence of a specific enzyme. elsevierpure.com

This "enzyme-instructed self-assembly" (EISA) typically involves masking a key functional group required for assembly with a substrate recognized by the enzyme. For example, the carboxylic acid could be esterified, or a phosphate (B84403) group could be added to the aromatic ring (if it were a phenol). The presence of the corresponding enzyme (e.g., an esterase or a phosphatase) cleaves the masking group, unveiling the native molecule and initiating self-assembly. nih.govelsevierpure.com This approach allows for spatiotemporal control over the formation of supramolecular structures, as assembly will only occur where and when the enzyme is active. nih.gov

Table 2: Hypothetical Strategies for Enzyme-Triggered Self-Assembly

| Precursor Strategy | Modifying Group | Triggering Enzyme | Mechanism of Action |

| Phosphorylation | Phosphate group on an aromatic ring (e.g., a tyrosine analogue) | Alkaline Phosphatase | Enzyme removes the phosphate group, initiating assembly. nih.gov |

| Esterification | Ethyl ester on the C-terminus | Esterase / Lipase (B570770) | Enzyme hydrolyzes the ester to reveal the carboxylic acid, triggering pH-like assembly. |

Mechanistic Aspects of Chemical Reactivity and Transformation

Bond Cleavage and Formation Mechanisms

The chemical reactivity of N-(Naphthalene-2-carbonyl)-D-phenylalanine is centered around the stability and reactivity of its constituent functional groups: the amide linkage, the naphthalene (B1677914) ring, and the phenylalanine residue. The formation of the central amide bond is a key synthetic step, often achieved through established peptide coupling methodologies. One such efficient method is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. This process involves the activation of the carboxylic acid of naphthalene-2-carboxylic acid, followed by nucleophilic attack from the amino group of D-phenylalanine to form the stable amide bond. Optimized conditions for this type of acylation can achieve high yields, typically between 85-92%, while minimizing the risk of racemization at the chiral center of the amino acid. smolecule.com

The cleavage of the amide bond in this compound, a process of significant interest in its potential degradation and metabolic fate, is primarily governed by hydrolysis. Amide bonds are generally stable, but their cleavage can be catalyzed under acidic or basic conditions. nih.gov The mechanism of hydrolysis is pH-dependent. nih.gov

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the collapse of the tetrahedral intermediate to yield naphthalene-2-carboxylic acid and D-phenylalanine.

Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down, with the nitrogen atom being protonated by water to form the free amino acid and the carboxylate of the naphthalene moiety. The rates of these hydrolytic cleavage reactions are influenced by factors such as temperature and the specific electronic properties of the acyl group. The electron-withdrawing nature of the naphthalene ring can influence the reactivity of the adjacent carbonyl group. smolecule.com

Beyond simple hydrolysis, other cleavage mechanisms can be envisaged under specific conditions. For instance, metalloenzymes like thermolysin are known to catalyze the cleavage of peptide bonds on the amino-side of hydrophobic residues such as phenylalanine, a process that involves a zinc ion cofactor to activate the amide bond. nih.gov While this is a biological process, it highlights the inherent susceptibility of the amide bond adjacent to the phenylalanine residue to catalytic cleavage.

Photoinduced Reactions and Photophysical Processes

The presence of the naphthalene chromophore endows this compound with significant photochemical activity. The extended π-system of the naphthalene ring allows it to absorb ultraviolet (UV) light, leading to the formation of electronically excited states that can then undergo a variety of photophysical and photochemical processes.

Excited State Characterization and Lifetime Studies

Upon absorption of UV radiation, the naphthalene moiety is promoted from its ground electronic state (S₀) to a singlet excited state (S₁ or higher). The photophysical properties of naphthalene and its derivatives are well-documented. The fluorescence lifetime of unsubstituted naphthalene varies depending on the solvent environment. researchgate.net For this compound, the covalent linkage to the D-phenylalanine residue and the presence of the amide bond can influence its excited-state properties.

Computational studies on model peptides containing phenylalanine have shown that the lowest singlet excited state is typically a ππ* state localized on the aromatic ring. nih.gov However, there can also be nearby nπ* states associated with the carbonyl groups of the amide backbone. nih.govmdpi.com The relative energies of these states are crucial in determining the photophysical outcome.

Time-resolved fluorescence spectroscopy is a key technique for studying the excited-state dynamics. In peptides carrying a naphthalene chromophore, the fluorescence decay can occur on a nanosecond timescale. nih.gov For instance, studies on peptide systems containing naphthalene have reported fluorescence lifetimes in the range of 3-8 ns, which is attributed to the decay of the excited naphthyl chromophore. nih.gov The specific lifetime of this compound's excited state would be influenced by factors such as solvent polarity and the potential for intramolecular interactions between the naphthalene and phenylalanine rings.

Table 1: Representative Fluorescence Lifetimes of Naphthalene and Related Systems

| Compound/System | Solvent | Fluorescence Lifetime (τ) |

| Naphthalene | Deoxygenated Cyclohexane | ~96 ns |

| Naphthalene | Deoxygenated Water | ~41 ns |

| Naphthalene-Protoporphyrin Peptides | Water/Methanol | 3-8 ns |

| Phenylalanine | ~7.5 ns nih.gov |

Note: The data provided is for comparative purposes and is based on studies of naphthalene and related peptide systems. The exact fluorescence lifetime of this compound may vary.

Photosensitization and Radical Generation Mechanisms

The excited state of the naphthalene moiety in this compound can act as a photosensitizer. After initial excitation to the singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state is a key intermediate in many photochemical reactions.

The triplet-state photosensitizer can initiate chemical reactions through two primary mechanisms, often referred to as Type I and Type II processes.

Type I Mechanism: The excited triplet sensitizer (B1316253) can directly interact with a substrate molecule through electron or hydrogen atom transfer, generating radicals. For example, it could abstract a hydrogen atom from a suitable donor or transfer an electron to an acceptor molecule. Studies on naphthalene diimides have shown that upon UV irradiation, they can undergo one-electron reduction to form anion radicals, which is accompanied by the formation of radicals from the solvent, likely through an electron/hydrogen atom abstraction by the photoactivated diimide. nih.gov It is plausible that the excited naphthalene moiety in this compound could initiate similar radical generation processes.

Type II Mechanism: The excited triplet sensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can subsequently react with a wide range of biological and chemical substrates.

The generation of radical cations from naphthalene and its derivatives has been observed through both direct photoionization (a biphotonic process) and reaction with other photochemically generated radicals like the sulfate (B86663) radical anion (SO₄⁻•). nih.gov These radical cations are highly reactive species that can undergo further reactions.

Redox Chemistry and Electron Transfer Pathways in Related Naphthalene Systems

The naphthalene moiety in this compound is redox-active, meaning it can participate in electron transfer reactions. The ease with which it can be oxidized or reduced is a key aspect of its chemical reactivity. The redox properties of naphthalene diimides, which are structurally related, have been studied, and they are known to undergo reversible chemical reduction processes. duke.edubeilstein-journals.org The reduction potentials are influenced by the nature of the substituents on the imide nitrogen atoms and the extent of the aromatic core. beilstein-journals.org

Studies on porphyrin-amino naphthalene diimide dyads have demonstrated photo-induced electron transfer where, upon excitation, an electron is transferred from the porphyrin to the naphthalene diimide moiety. The kinetics of these processes, including charge separation and charge recombination, are strongly dependent on the solvent polarity.

Stability and Degradation Pathways (General chemical stability)

The amide bond, as discussed previously, is susceptible to hydrolytic cleavage under strongly acidic or basic conditions, which would lead to the degradation of the molecule into its constituent parts: naphthalene-2-carboxylic acid and D-phenylalanine. The rate of this degradation is temperature-dependent.

Under thermal stress, phenylalanine-containing peptides can undergo degradation through pathways that involve the phenylalanine side chain. At elevated temperatures (above 180°C), a proposed degradation mechanism for peptides with an N-terminal phenylalanine is a radical-based debenzylation, leading to the formation of 1,2-dicarbonyl compounds. nih.gov While this compound has an internal phenylalanine, similar thermal degradation pathways involving the benzyl (B1604629) group cannot be entirely ruled out at high temperatures. The initial steps of thermal decomposition of phenylalanine itself are thought to be direct decarboxylation or a concerted rupture of C-C bonds. researchgate.net

Photodegradation is another important pathway, given the presence of the light-absorbing naphthalene group. The photocatalytic degradation of naphthalene in the presence of semiconductor nanoparticles like ZnO has been studied. ekb.eg Under UV irradiation, naphthalene can be oxidized, leading to the formation of various byproducts, with the reaction rate being influenced by factors such as pH, catalyst loading, and light intensity. ekb.eg This suggests that prolonged exposure to UV light, especially in the presence of potential photocatalysts, could lead to the degradation of the naphthalene ring in this compound.

Table 2: Summary of Potential Degradation Pathways

| Condition | Primary Degradation Pathway | Resulting Products (Hypothesized) |

| Acidic/Basic Hydrolysis | Cleavage of the amide bond | Naphthalene-2-carboxylic acid and D-phenylalanine |

| High Temperature | Thermal decomposition of the phenylalanine moiety | Decarboxylation and deamination products (e.g., phenethylamine, toluene) researchgate.net |

| UV Irradiation | Photocatalytic oxidation of the naphthalene ring | Oxidized naphthalene derivatives |

Investigations into Biological Interactions and Molecular Mechanisms

Molecular Recognition with Biomacromolecules

The unique structure of N-(Naphthalene-2-carbonyl)-D-phenylalanine, which combines a polycyclic aromatic naphthalene (B1677914) group with a non-natural D-amino acid, dictates its specific recognition and interaction with biological macromolecules such as proteins and nucleic acids.

The interaction of this compound with proteins is largely governed by non-covalent forces. Computational docking studies have provided insights into its binding affinity with human serum albumin (HSA), a key transport protein. These investigations revealed a favorable binding energy of approximately -7.15 kcal/mol. smolecule.com The compound shows a preferential binding to subdomain IIA in site I of HSA, with additional affinities for subdomains IB and IIIA. smolecule.com

The molecular basis for this strong interaction lies in its distinct chemical features. The large, planar naphthalene moiety contributes significantly to hydrophobic and π-π stacking interactions with aromatic amino acid residues within protein binding pockets. smolecule.commdpi.com The carbonyl group in the linker region can act as a hydrogen bond acceptor, further stabilizing the protein-ligand complex. smolecule.com These characteristics suggest that this compound may serve as an effective ligand, and potentially an inhibitor, for proteins and enzymes that possess well-defined hydrophobic binding sites. smolecule.com

Table 1: Computational Docking Data for this compound with Human Serum Albumin (HSA)

| Parameter | Finding | Probable Interactions |

| Binding Energy | -7.15 kcal/mol | Favorable and spontaneous binding |

| Primary Binding Site | Subdomain IIA (Site I) | Hydrophobic interactions, π-π stacking |

| Secondary Binding Sites | Subdomains IB and IIIA | Aromatic stacking, hydrogen bonding |

The presence of the naphthalene ring system in this compound suggests a potential for interaction with deoxyribonucleic acid (DNA). Naphthalene groups are known to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is a characteristic of many planar aromatic molecules.

Studies on related naphthalene-bearing compounds confirm their enhanced reactivity with DNA compared to non-aromatic analogues, indicating a distinct and potent binding mode. nih.gov While direct intercalation is a primary possibility, other interaction modes are also plausible. For instance, derivatives of naphthalene diimide have been shown to bind to the grooves of the DNA helix or engage in stacking interactions with the outer quartets of G-quadruplex structures. mdpi.comresearchgate.net The specific interaction mode of this compound would likely depend on the DNA sequence and its secondary structure.

Modulation of Biochemical Pathways (Mechanistic Focus)

The D-phenylalanine component of the molecule, coupled with its naphthalene moiety, provides a basis for modulating various enzymatic and cellular processes through specific molecular interactions.

The D-enantiomer of phenylalanine is known to interact with specific enzymes. For example, D-phenylalanine has been investigated as a potential inhibitor of enkephalinases, which are enzymes that degrade enkephalins, suggesting a role in pain modulation pathways. nih.gov

Conversely, the amino acid phenylalanine can also act as an allosteric activator for certain enzymes. L-phenylalanine is a known activator of phenylalanine hydroxylase (PheH), an enzyme critical for its metabolism. nih.govnih.gov This activation involves a significant conformational change, where phenylalanine binding to a regulatory domain displaces an N-terminal autoinhibitory sequence from the enzyme's active site. nih.gov Research has shown that D-phenylalanine can also induce this activation, albeit at higher concentrations than its L-counterpart, supporting a model where ligand binding promotes the dimerization of regulatory domains, leading to enzyme activation. nih.gov The naphthalene-carbonyl portion of the molecule could further influence these interactions, potentially enhancing binding affinity or altering the specific mechanism of modulation.

Given that phenylalanine is a natural precursor for the synthesis of neurotransmitters such as dopamine, this compound could potentially modulate neurochemical pathways. smolecule.com It might act as a competitive inhibitor for enzymes involved in these pathways or otherwise interfere with normal metabolic flow.

Furthermore, amino acids are known to regulate fundamental cellular processes. For instance, high concentrations of phenylalanine have been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. nih.gov By mimicking a natural amino acid, yet possessing unique structural features, this compound could engage with cellular signaling cascades, potentially leading to the regulation of processes like protein synthesis and cell proliferation through specific, targeted interactions. nih.gov

Strategies for Noncanonical Amino Acid Incorporation

The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful technique to probe and engineer protein structure and function. nih.govucl.ac.uk this compound represents a class of molecules that could be utilized in such synthetic biology approaches.

The most common method for incorporating ncAAs involves the expansion of the genetic code through nonsense codon suppression. nih.govnih.gov This strategy relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. The aaRS is evolved to specifically recognize the desired ncAA and charge it onto its cognate tRNA. This tRNA, in turn, is engineered to recognize a "blank" codon, such as the amber stop codon (UAG), that has been introduced at a specific site in the gene of interest. nih.gov

During protein translation, when the ribosome encounters the amber codon, the engineered tRNA delivers the ncAA, resulting in its incorporation into the growing polypeptide chain. nih.gov Researchers have successfully evolved synthetases, such as variants of the pyrrolysyl-tRNA synthetase (PylRS), to incorporate a wide array of phenylalanine derivatives into proteins in both bacterial and mammalian cells. researchgate.net A similar strategy could be developed for this compound, enabling its precise placement within a target protein to introduce novel functionalities, such as fluorescent probes or unique binding moieties.

Engineering Aminoacyl-tRNA Synthetase/tRNA Pairs

The cornerstone of successfully incorporating this compound lies in the engineering of a suitable orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov The synthetase must be evolved to selectively recognize and charge the non-canonical amino acid onto its cognate tRNA, while discriminating against all canonical amino acids. nih.gov